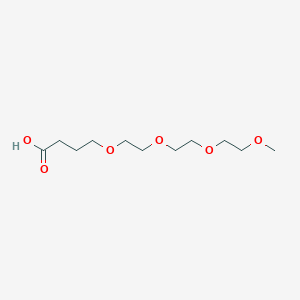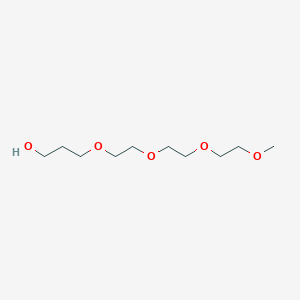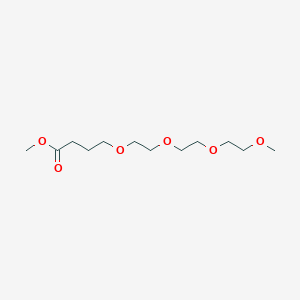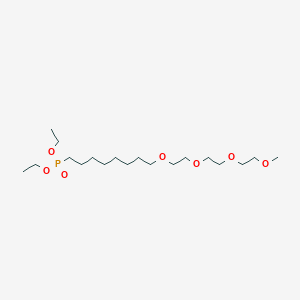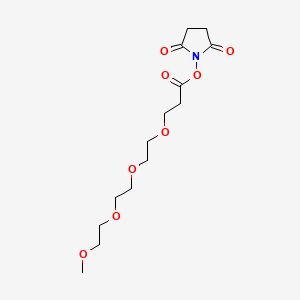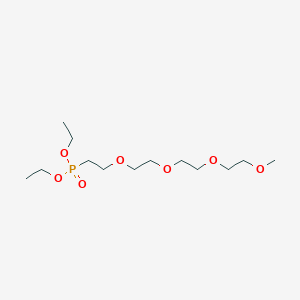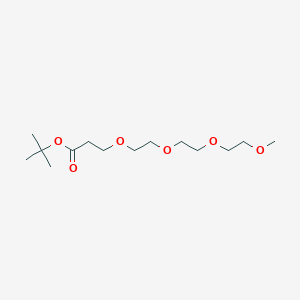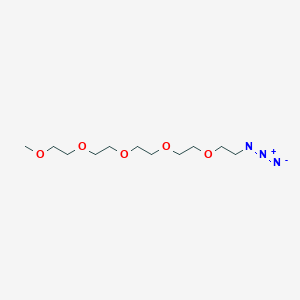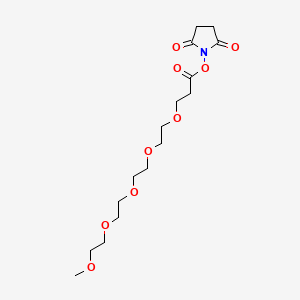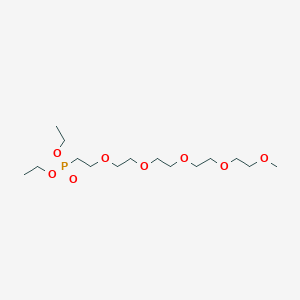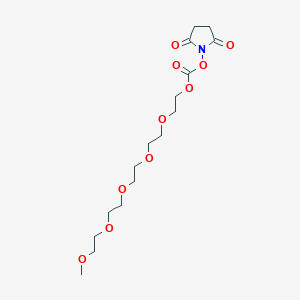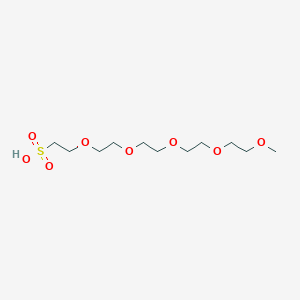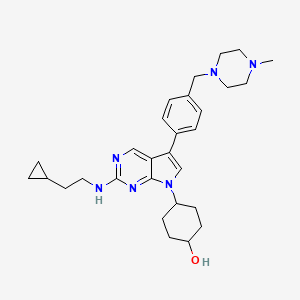
MRX-2843
Overview
Description
MRX-2843 is a novel small-molecule inhibitor that targets the MERTK and FLT3 tyrosine kinases. It has shown promise in overcoming resistance-conferring mutations in acute myeloid leukemia, making it a significant compound in cancer research .
Preparation Methods
The synthesis of MRX-2843 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and industrial production methods are proprietary and not fully disclosed in public literature. it is known that this compound is an ATP-competitive inhibitor, indicating that its synthesis likely involves the incorporation of ATP-mimicking structures .
Chemical Reactions Analysis
MRX-2843 undergoes various chemical reactions, primarily focusing on its inhibitory activity against MERTK and FLT3 tyrosine kinases. The compound is known to inhibit phosphorylation of these kinases, thereby blocking downstream signaling pathways such as PI3K-AKT and MAPK-ERK . Common reagents used in these reactions include ATP analogs and kinase substrates. The major products formed from these reactions are inactive phosphorylated proteins, leading to reduced cell proliferation and increased apoptosis .
Scientific Research Applications
MRX-2843 has a wide range of scientific research applications, particularly in the fields of oncology and hematology. It has been shown to induce apoptosis and inhibit colony formation in acute myeloid leukemia cell lines and primary patient samples expressing MERTK and/or FLT3-ITD . Additionally, this compound has demonstrated efficacy in overcoming resistance to other FLT3 inhibitors, making it a valuable tool in the development of new cancer therapies . The compound is currently being investigated in clinical trials for its potential use in treating relapsed or refractory acute myeloid leukemia .
Mechanism of Action
MRX-2843 exerts its effects by selectively inhibiting the MERTK and FLT3 tyrosine kinases. By binding to the ATP-binding site of these kinases, this compound prevents their phosphorylation and subsequent activation of downstream signaling pathways . This inhibition leads to reduced cell proliferation, increased apoptosis, and decreased colony formation in cancer cells . The molecular targets of this compound include the MERTK and FLT3 proteins, and its action involves the disruption of key signaling pathways such as PI3K-AKT and MAPK-ERK .
Comparison with Similar Compounds
MRX-2843 is unique in its dual inhibition of MERTK and FLT3 tyrosine kinases, which sets it apart from other compounds that target only one of these kinases. Similar compounds include quizartinib, gilteritinib, and midostaurin, which primarily target FLT3 but do not inhibit MERTK . The dual inhibitory activity of this compound provides a broader therapeutic window and the potential to overcome resistance mechanisms that limit the efficacy of other FLT3 inhibitors .
Properties
IUPAC Name |
4-[2-(2-cyclopropylethylamino)-5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40N6O/c1-33-14-16-34(17-15-33)19-22-4-6-23(7-5-22)27-20-35(24-8-10-25(36)11-9-24)28-26(27)18-31-29(32-28)30-13-12-21-2-3-21/h4-7,18,20-21,24-25,36H,2-3,8-17,19H2,1H3,(H,30,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBEJYFVJIPQSNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C3=CN(C4=NC(=NC=C34)NCCC5CC5)C6CCC(CC6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1429882-07-4 | |
| Record name | MRX-2843 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1429882074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MRX-2843 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2MT30EHI63 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


